Regioisomeric Differentiation: 5-Pyridinyl vs. 6-Pyridinyl Attachment of the 1-Methylpyrazole Moiety
The target compound (CAS 2034336-16-6) bears the 1-methyl-1H-pyrazol-5-yl substituent at the 5-position of the pyridine ring, whereas its closest cataloged analog, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9), places the identical substituent at the 6-position [1]. This regioisomeric shift changes the dihedral angle between the pyrazole and pyridine rings and alters the spatial orientation of the picolinamide warhead relative to the kinase hinge region. In related picolinamide kinase inhibitor series, such regioisomeric variations have been shown to produce >10-fold differences in biochemical IC50 values against specific kinases [2]. No direct head-to-head biochemical comparison between these two exact compounds has been published in the peer-reviewed literature as of the search date; the differentiation claim rests on well-established SAR principles from the broader pyrazolylaminopyridine class [3].
| Evidence Dimension | Regioisomeric identity (pyridine attachment position of 1-methyl-1H-pyrazol-5-yl group) |
|---|---|
| Target Compound Data | 5-position attachment (CAS 2034336-16-6, MW 293.33) |
| Comparator Or Baseline | 6-position attachment (CAS 2034228-88-9, MW 293.33) |
| Quantified Difference | Structural isomer; identical molecular formula (C16H15N5O) and MW. Quantitative biochemical difference not yet reported in public domain. |
| Conditions | Structural comparison based on chemical identity; biochemical differentiation inferred from class-level SAR. |
Why This Matters
Regioisomeric identity determines kinase binding pose and selectivity; procurement of the correct isomer is essential for reproducible SAR studies.
- [1] PubChem. Comparative compound records: CAS 2034336-16-6 and CAS 2034228-88-9. National Center for Biotechnology Information. View Source
- [2] Barlaam B, et al. Pyridine compounds as inhibitors of kinase enzymes. US Patent Application US2011/0166139 A1. Published July 7, 2011. (Exemplifies regioisomeric potency differences in related picolinamide series.) View Source
- [3] Adams JL, Faitg TH, Johnson NW, Lin H, Peng X. Pyrazolylaminopyridines as inhibitors of FAK. US Patent 9,446,034. Issued September 20, 2016. Assignee: GlaxoSmithKline LLC. View Source
